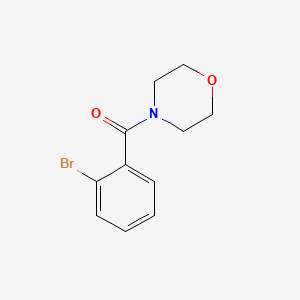

(2-Bromophenyl)(morpholino)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCGIYRAMNHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336313 | |

| Record name | 2-Bromo-1-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209962-07-2 | |

| Record name | 2-Bromo-1-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromophenyl Morpholino Methanone and Analogues

Advanced Strategies for Carbonyl Group Formation in Aryl Ketones

The construction of the aryl ketone core is a critical step, and various reactions have been developed to achieve this transformation efficiently.

Morpholine (B109124) amides are recognized as effective acylating agents when reacted with carbon nucleophiles. ethz.ch Their stability and controlled reactivity make them valuable intermediates in the synthesis of ketones. Unlike more reactive carboxylic acid derivatives, morpholine amides can often prevent the common problem of over-addition, where the nucleophile adds to the newly formed ketone to create a tertiary alcohol. The reaction of morpholine amides with organometallic nucleophiles leads to a tetrahedral intermediate. researchgate.net The unique electronic properties of the morpholine ring help to stabilize this intermediate, facilitating the selective formation of the ketone. This approach is not only economical but also allows for clean product formation, often circumventing the need for stoichiometric activating agents like copper(I) cyanide that are used in other methods. acs.org

Grignard reagents are a cornerstone in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org Their application in the synthesis of aryl ketones from morpholine amides is a well-established method. ethz.ch The direct addition of a Grignard reagent to an N-acylmorpholine results in the formation of the desired ketone. However, the high reactivity of Grignard reagents can sometimes lead to side reactions, such as the formation of tertiary alcohols from a second addition to the ketone product. organic-chemistry.org To control this reactivity, modern protocols often employ additives or specific reaction conditions. For instance, the use of ligands like bis[2-(N,N-dimethylamino)ethyl] ether can moderate the Grignard reagent's reactivity, allowing for the selective synthesis of aryl ketones from acid chlorides in high yields. wisc.eduorganic-chemistry.orgnih.gov Continuous flow synthesis methods using Grignard reagents in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been developed for safer and more efficient production of diaryl ketones. rsc.org

| Reagent/Method | Substrate | Product | Key Features |

| Grignard Reagents | Morpholine Amides | Aryl Morpholino Ketones | Well-established C-C bond formation; reactivity can be moderated. ethz.chorganic-chemistry.org |

| Grignard Reagents + Ligand | Aryl Acid Chlorides | Aryl Ketones | High yields and selectivity by preventing over-addition. wisc.eduorganic-chemistry.org |

| Continuous Flow Synthesis | Aryl Grignard Reagents & Acyl Chlorides | Diaryl Ketones | Safe, efficient, and uses eco-friendly solvents. rsc.org |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for constructing aryl ketones. organic-chemistry.org Reactions such as the Suzuki-Miyaura coupling, which pairs an aryl boronic acid with an aryl halide, are widely used. nih.govyoutube.com The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organometallic reagent (e.g., boronic acid) and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. youtube.comyoutube.com Another key reaction is the Buchwald-Hartwig amination, which is fundamental for forming C-N bonds and can be adapted for the synthesis of complex amides. syr.edunih.gov These methods are prized for their high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. The development of specialized ligands and catalyst precursors has significantly broadened the scope and reliability of these reactions. nih.govsyr.edu

| Coupling Reaction | Nucleophile | Electrophile | Catalyst System | Product |

| Suzuki-Miyaura | Aryl Boronic Acids | Aryl Halides/Esters | Pd(0) with phosphine (B1218219) ligands | Aryl Ketones |

| Buchwald-Hartwig Amination | Amides/Amines | Aryl Halides/Tosylates | Pd(0) with specialized ligands | Aryl Amides |

The addition of organocerium reagents to morpholine amides is a highly effective method for ketone synthesis. nih.govacs.orgresearchgate.net These reagents, typically prepared in situ from organolithium or Grignard reagents and anhydrous cerium(III) chloride, exhibit high nucleophilicity but low basicity. wikipedia.org This unique reactivity profile allows them to add cleanly to amides, even in the presence of enolizable protons or other sensitive functional groups, without causing side reactions. nih.govwikipedia.org The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which prevents the over-addition that can be problematic with other organometallic reagents. acs.org This method is particularly valuable for synthesizing ketones from readily available carboxylic acids (via their morpholine amides) and has been successfully applied to the synthesis of complex natural products like pheromones. acs.orgacs.org

| Reactant 1 | Reactant 2 | Key Features | Yield |

| Organocerium Reagent | Morpholine Amide | High yield, clean reaction, tolerance of steric hindrance. nih.govacs.org | Good |

| Organomagnesium/Organolithium + CeCl₃ | Morpholine Amide | Forms organocerium reagent in situ; avoids tertiary alcohol formation. acs.org | Good |

Functionalization of the (2-Bromophenyl) Moiety

The bromine atom on the phenyl ring is a key functional handle that can be introduced with high precision.

Achieving regioselective bromination of phenyl ketones requires careful selection of reagents and reaction conditions to direct the bromine atom to the desired position on the aromatic ring, rather than the α-carbon of the ketone. Using N-Bromosuccinimide (NBS) in the presence of a catalyst like acidic aluminum oxide can favor α-bromination. However, by using neutral aluminum oxide in a solvent like acetonitrile, nuclear bromination can become the predominant pathway for activated aromatic rings. nih.gov Another approach involves using a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium, which serves as a safer and more practical alternative to liquid bromine for regioselective bromination. rsc.org For activated aromatic systems like phenols, which share electronic similarities with some substituted phenyl ketones, methods using reagents like trimethylsilyl (B98337) bromide (TMSBr) have been developed for mild and regioselective bromination that tolerates various functional groups, including ketones. researchgate.net The choice of solvent can also be a critical factor; for instance, with NBS, solvent-free conditions may favor α-bromination, whereas conducting the reaction in water can promote ring bromination for certain substituted aromatic ketones. researchgate.net

Suzuki Cross-Coupling Applications in Bromophenyl Derivatives Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-carbon bonds. organic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate. organic-chemistry.org For the synthesis of derivatives of (2-Bromophenyl)(morpholino)methanone, the bromoarene moiety serves as an excellent handle for introducing a wide variety of substituents via Suzuki coupling.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org This reaction has been successfully applied to aryl halides, including bromophenyl derivatives, to create complex biaryl structures. mdpi.comnih.gov For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce novel pyrimidine (B1678525) analogues in good yields. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction, with systems like Pd(OAc)₂/PCy₃ being effective for a broad range of aryl halides. organic-chemistry.org

Research has demonstrated that Suzuki couplings can be performed under surprisingly mild conditions, even at room temperature, expanding the reaction's scope to include substrates with sensitive functional groups. organic-chemistry.org The reaction tolerates a wide array of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.

Table 1: Examples of Suzuki Cross-Coupling with Aryl Bromides Data synthesized from representative literature.

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good |

| 3-Bromo-1,2,4-benzotriazine 1-oxide | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 57% nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | High |

Photoredox Catalysis in Bromoarene Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. nih.gov This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.orgnih.gov In the context of bromoarene functionalization, photoredox catalysis offers novel pathways for C-C, C-N, C-O, and C-S bond formation. nih.gov

The process can be used to generate aryl radicals from bromoarenes. While the direct reduction of bromoarenes can be challenging due to their negative reduction potentials, dual catalytic systems, often combining a photocatalyst with a nickel catalyst, have proven effective. nih.govyoutube.com In such a system, the excited photocatalyst reduces a Ni(II) species to a more reactive Ni(0) or Ni(I) state, which can then undergo oxidative addition with the bromoarene. This dual catalytic approach enables cross-coupling reactions under significantly milder conditions than traditional methods. youtube.com

Furthermore, photoredox catalysis can generate carbon-centered radicals from precursors like organotrifluoroborates, which can then be coupled with bromoarenes. nih.gov This strategy has been used to install functional handles on heterocyclic cores, demonstrating the versatility of photoredox catalysis in creating molecular complexity from bromoarene scaffolds. nih.gov

Diverse Approaches to Incorporating the Morpholine Ring System

The morpholine moiety is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis.

Cyclization Reactions for Morpholine Derivatives

Cyclization reactions are a fundamental approach to constructing the morpholine ring. A common and conceptually simple strategy involves the annulation of 1,2-amino alcohols. chemrxiv.org Traditional methods often utilize a two-step process involving reaction with chloroacetyl chloride followed by reduction. chemrxiv.orgresearchgate.net

More recent innovations provide more efficient and greener alternatives. A gold-catalyzed 6-exo-dig cyclization of alkynylamines and alkynylalcohols has been shown to produce morpholine derivatives in moderate to good yields with low catalyst loading (1 mol%). rsc.orgrsc.org Another highly efficient, one or two-step protocol uses inexpensive ethylene (B1197577) sulfate (B86663) and a base like tBuOK to convert 1,2-amino alcohols directly into morpholines. organic-chemistry.orgchemrxiv.org This method is notable for its high yields and the selective monoalkylation of the primary amine starting material. chemrxiv.org Vinyl sulfonium (B1226848) salts have also been used in annulation reactions with β-heteroatom amino compounds to furnish morpholines, thiomorpholines, and piperazines. nih.gov

Table 2: Comparison of Cyclization Methods for Morpholine Synthesis Data synthesized from representative literature.

| Starting Material | Key Reagent(s) | Catalyst | Key Feature |

| Alkynylamines | - | Gold(I) complex | Efficient, low catalyst loading. rsc.orgrsc.org |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | - | High-yielding, redox-neutral, uses inexpensive reagents. organic-chemistry.orgchemrxiv.org |

| 1,2-Amino alcohols | Chloroacetyl chloride, then BH₃⋅THF | - | Traditional, multi-step method. researchgate.net |

| β-Amino alcohols | Vinyl sulfonium salt | - | Annulation reaction forming multiple heterocycles. nih.gov |

Tandem Hydroamination and Asymmetric Transfer Hydrogenation for Substituted Morpholines

For the synthesis of chiral substituted morpholines, tandem reactions offer an elegant and efficient approach. A one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This process is catalyzed by a ruthenium complex, where hydrogen-bonding interactions between the substrate and the catalyst's ligand are critical for achieving high enantioselectivity. organic-chemistry.org Similarly, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand has been reported to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org These methods are highly valuable as they construct the heterocyclic ring and install a stereocenter in a single, efficient sequence.

SnAP Reagents in N-Heterocycle Synthesis from Aldehydes and Ketones

SnAP (Stannane Amino Protocol) reagents represent an innovative one-step method for synthesizing saturated N-heterocycles, including morpholines and piperazines, from simple aldehydes and ketones. ethz.chnih.govsantiago-lab.com These air- and moisture-stable organotin reagents are prepared from inexpensive starting materials and offer a powerful alternative to traditional cross-coupling reactions. nih.govsantiago-lab.com

The reaction proceeds through the condensation of the SnAP reagent's free amino group with a carbonyl compound to form an imine. santiago-lab.comethz.ch This intermediate is then treated with a copper(II) salt, which promotes a radical cyclization to form the desired saturated heterocycle. ethz.chresearchgate.net The method has an exceptionally broad substrate scope, tolerating aryl, heteroaryl, and aliphatic aldehydes, and provides direct access to N-unprotected heterocycles. ethz.chnih.gov This approach is particularly useful for creating medium-sized rings (7-9 members), which are often challenging to synthesize via other methods. nih.gov

Electrophilic Activation in the Synthesis of Arylated Morpholines

The synthesis of N-arylated morpholines typically involves the coupling of morpholine, a nucleophile, with an activated electrophile, such as an aryl halide. Catalytic systems are often employed to facilitate this transformation. For instance, manganese(II) chloride has been used as an inexpensive and less toxic catalyst for the N-arylation of aliphatic amines, including morpholine, with aryl halides. researchgate.net Similarly, copper-catalyzed systems are versatile for coupling aryl halides with various cyclic secondary amines. researchgate.net

In a different strategic approach, the concept of electrophilic activation can be applied to synthons that ultimately become part of the final structure. For example, α-amido sulfones, typically used as electrophilic aminoalkylation reagents, can be employed as dual donor-acceptor reagents. acs.org In this context, activation of a partner molecule, such as gramine, can enable a coupling reaction where both fragments of the α-amido sulfone are incorporated into the final product, demonstrating a sophisticated use of activation for atom-economical synthesis. acs.org

Chemo- and Regioselective Synthetic Routes

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional group and position.

The transamidation of secondary amides represents a direct and efficient method for forming new amide bonds. Modern advancements have enabled these reactions to proceed under mild, catalyst-free conditions, offering high chemoselectivity. The key to this approach is the use of an "activated" amide, where an electron-withdrawing group on the amide nitrogen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an incoming amine.

A catalyst-free and metal-free protocol for the chemoselective transamidation of activated secondary amides has been developed, which operates effectively in ethanol (B145695). thieme-connect.com This method tolerates a wide array of functional groups that are often problematic in catalyzed reactions. thieme-connect.com The process involves reacting an activated secondary amide with a primary or secondary amine. For instance, cyclic secondary amines like morpholine can be used to furnish the corresponding transamidation products in excellent yields. thieme-connect.com The reaction of an activated N-benzyl-N-methylbenzamide with piperidine (B6355638) at 45°C in ethanol resulted in a 99% yield of the transamidation product in just 1.5 hours. thieme-connect.com In contrast, unactivated amides fail to react under the same conditions, highlighting the necessity of the activating group. thieme-connect.com

The scope of this methodology includes various amines and activated amides, demonstrating its versatility. Substrates with both electron-donating and electron-withdrawing substituents on the aryl ring of the activated secondary amide undergo transamidation efficiently. thieme-connect.com

Table 1: Catalyst-Free Transamidation of Activated Secondary Amides with Amines

| Activated Amide | Amine | Product Yield | Reference |

|---|---|---|---|

| N-Benzoyl-N-benzyl-N-methylamine | Piperidine | 99% | thieme-connect.com |

| N-Benzoyl-N-benzyl-N-methylamine | Pyrrolidine | 97% | thieme-connect.com |

| N-Benzoyl-N-benzyl-N-methylamine | Morpholine | 99% | thieme-connect.com |

| N-(4-Methoxybenzoyl)-N-benzyl-N-methylamine | Piperidine | 99% | thieme-connect.com |

| N-(4-Nitrobenzoyl)-N-benzyl-N-methylamine | Piperidine | 99% | thieme-connect.com |

Data sourced from a study on catalyst-free, metal-free, and chemoselective transamidation. thieme-connect.com

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, often leading to improved efficiency, easier purification, and reduced environmental impact. Microwave-assisted organic synthesis has emerged as a powerful tool for achieving solvent-free transformations.

A highly chemoselective, microwave-assisted protocol has been developed for the transamidation of secondary carboxamides activated with a tert-butyloxycarbonyl (Boc) group. rsc.org This method operates without any catalyst, additive, or solvent, providing the desired products in good to excellent yields. rsc.org The process demonstrates broad substrate scope and functional group tolerance, making it a practical and scalable approach for the synthesis of amides, which can be precursors to ketones. rsc.org Other solvent-free methods include the BF3·OEt2-mediated transamidation of unprotected primary amides. rsc.org

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

One such approach involves a four-component, one-pot reaction to synthesize 4-benzyl-1,1′-biphenyls starting from 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids. researchgate.net This reaction sequence combines Barluenga and Suzuki couplings. researchgate.net The methodology has been applied to other bromophenyl aldehydes and ketones, including 2-bromobenzaldehyde (B122850), to produce the corresponding complex products. nih.gov For example, the reaction of 1-(3-bromophenyl)ethan-1-one and 2-bromobenzaldehyde afforded products in yields of 23–42%. nih.gov

Another relevant MCR is the stereoselective synthesis of (Z)-β-bromo Baylis-Hillman ketones, which utilizes MgBr2 as both a Lewis acid promoter and a bromine source. organic-chemistry.org This one-pot, three-component reaction involves the Michael-type addition of MgBr2 to α,β-acetylenic ketones to form a β-bromo allenolate intermediate, which then reacts with various aldehydes to yield the final products with good Z-selectivity. organic-chemistry.org

Table 2: Examples of One-Pot, Four-Component Reactions with Bromophenyl Carbonyls | Carbonyl Compound | Arylboronic Acid 1 | Arylboronic Acid 2 | Yield | Reference | | --- | --- | --- | --- | | 4-Bromoacetophenone | 4-Methylphenylboronic acid | Phenylboronic acid | 65% | researchgate.net | | 4-Bromobenzaldehyde | 4-Methylphenylboronic acid | Phenylboronic acid | 42% | nih.gov | | 2-Bromobenzaldehyde | 4-Methylphenylboronic acid | Phenylboronic acid | 23% | nih.gov |

Data sourced from a study on multi-component one-pot reactions of aromatic carbonyl compounds. researchgate.netnih.gov

Stereoselective Synthesis of this compound Scaffolds

The creation of specific stereoisomers is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

Tetrasubstituted stereogenic carbon centers that bear a nitrogen atom are significant motifs in medicinal chemistry. unc.eduresearchgate.net Developing efficient methods for their stereoselective synthesis is a key challenge. unc.eduresearchgate.net Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that can generate highly stereoenriched products without the need for chromatographic purification. nih.gov This process relies on the principle that while one diastereomer crystallizes from solution, the other, remaining in solution, equilibrates to the more stable, crystallizing form, thus converging the entire mixture to a single diastereomer.

A stereoconvergent Henry reaction has been developed for the synthesis of building blocks containing a fully substituted N-bearing carbon stereocenter. nih.gov This method leverages the reversibility of the Henry reaction, with stereocontrol being governed by the thermodynamics of crystallization. unc.edunih.gov In one example, morpholine was used to synthesize a 1-morpholino-3-phenylpropane-1,3-dione intermediate, which then participated in subsequent stereoselective reactions. nih.gov This approach allows for the assembly of complex acyclic stereoarrays from readily available starting materials. unc.edunih.gov By merging enantioselective catalysis with crystallization-driven stereoconvergence, it is possible to control multiple stereogenic centers, even those that are stereochemically labile. nih.gov

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed for the asymmetric synthesis of chiral aldehydes and ketones. rsc.org

The use of N-acyl chiral auxiliaries allows for the synthesis of enantiopure ketones through the reaction of a diastereoisomerically pure N-acyl derivative with an organometallic reagent. rsc.org Oxazolidinones are a common class of chiral auxiliaries that are particularly effective in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org Camphorsultam is another effective chiral auxiliary used in reactions like Michael additions. wikipedia.org

Pseudoephedrine and the more recently developed pseudoephenamine are highly versatile chiral auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched ketones. nih.gov Amides derived from pseudoephenamine show a high propensity for crystallization and exhibit excellent stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application(s) | Key Feature(s) | Reference(s) |

|---|---|---|---|

| Oxazolidinones | Aldol reactions, Alkylations | Forms (Z)-enolates, establishes two contiguous stereocenters. | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Superior single asymmetric induction compared to oxazolidinones in some cases. | wikipedia.org |

| Pseudoephedrine | Alkylation reactions | Provides access to enantiomerically enriched acids, aldehydes, ketones. | nih.gov |

| Pseudoephenamine | Alkylation reactions (especially for quaternary centers) | High diastereoselectivity, products are often crystalline. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Bromophenyl Morpholino Methanone

Investigation of Carbonyl Reactivity in (2-Bromophenyl)(morpholino)methanone

The carbonyl group in this compound is part of a tertiary amide functional group. The resonance donation from the nitrogen atom's lone pair makes the carbonyl carbon less electrophilic than that of a typical ketone or aldehyde. This reduced electrophilicity is a defining characteristic of its reactivity.

Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This attack changes the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The rate and reversibility of the reaction depend on the nucleophile's strength and the carbonyl compound's structure. masterorganicchemistry.com

For this compound, the carbonyl group is part of an amide. The reactivity of carbonyl compounds towards nucleophilic addition is governed by steric hindrance and the magnitude of the partial positive charge on the carbonyl carbon. libretexts.orgdoubtnut.com Due to resonance delocalization from the morpholine (B109124) nitrogen, the electrophilicity of the amide carbonyl carbon is significantly reduced. Consequently, amides are generally the least reactive among common carbonyl derivatives in nucleophilic addition reactions.

The general order of reactivity is as follows:

| Reactivity Rank | Carbonyl Compound Type | General Structure | Reason for Reactivity |

|---|---|---|---|

| 1 (Most Reactive) | Aldehyde | R-CHO | Less steric hindrance and only one electron-donating alkyl group. |

| 2 | Ketone | R-CO-R' | More steric hindrance and two electron-donating alkyl groups. |

| 3 | Ester | R-CO-OR' | Oxygen lone pair provides resonance stabilization, reducing carbonyl electrophilicity. |

| 4 (Least Reactive) | Amide | R-CO-NR'₂ | Nitrogen is less electronegative than oxygen, making it a better electron donor for resonance stabilization. |

Because this compound is a tertiary amide, it is relatively resistant to nucleophilic addition under neutral or basic conditions. Strong nucleophiles and/or acid catalysis are typically required to facilitate such reactions.

Condensation reactions, such as the formation of imines or enamines, and aldol (B89426) or Claisen condensations, are characteristic of aldehydes and ketones. These reactions depend on the electrophilicity of the carbonyl carbon and, in the case of aldol-type reactions, the presence of acidic α-hydrogens.

The amide carbonyl of this compound is generally unreactive in typical condensation reactions for two primary reasons:

Low Electrophilicity : As discussed, the carbonyl carbon is not sufficiently electrophilic to react readily with weak nucleophiles like the enol or enolate forms of other carbonyl compounds.

Lack of α-Hydrogens : The amide nitrogen has no protons, and the carbon on the other side of the carbonyl is an sp²-hybridized carbon of the phenyl ring. Therefore, it cannot form an enolate in the traditional manner required for self-condensation or related reactions.

While direct condensation is unfavorable, the amide group can be activated under harsh conditions, for example, using strong Lewis acids or conversion to a more reactive species like a Vilsmeier reagent. However, these are not standard condensation pathways.

Hydroboration is a powerful and selective method for the reduction of carbonyl groups. acs.org The reactivity in hydroboration reactions shows a clear trend, with aldehydes being reduced more readily than ketones. rsc.orgosti.gov This selectivity arises from the greater steric hindrance and electronic stabilization of the ketone carbonyl group. acs.org

While hydroboration is typically discussed in the context of aldehydes and ketones, its reaction with amides follows a different pathway. Borane reagents (e.g., BH₃·THF or diborane) readily reduce tertiary amides, such as this compound, but the product is not an alcohol (as would be formed from a ketone). Instead, the carbonyl group is completely reduced to a methylene (B1212753) group (CH₂), yielding the corresponding amine.

The table below summarizes the outcomes of hydroboration with different carbonyl functional groups.

| Carbonyl Compound | Starting Material | Product of Hydroboration/Reduction |

|---|---|---|

| Aldehyde | R-CHO | Primary Alcohol (R-CH₂OH) |

| Ketone | R-CO-R' | Secondary Alcohol (R-CH(OH)-R') |

| Ester | R-CO-OR' | Primary Alcohol (R-CH₂OH) + R'OH |

| Tertiary Amide | R-CO-NR'₂ | Tertiary Amine (R-CH₂-NR'₂) |

Therefore, the hydroboration of this compound would be expected to produce 4-(2-bromobenzyl)morpholine.

Reactivity at the Brominated Phenyl Ring

The bromine atom attached to the phenyl ring is a versatile functional group, serving as a leaving group in nucleophilic aromatic substitution and as a handle for various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In this compound, the morpholinomethanone group is in the ortho position relative to the bromine atom. The carbonyl within this group is electron-withdrawing and can stabilize the negative charge of the Meisenheimer intermediate through resonance. This placement is favorable for an SNAr reaction. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the carbon bearing the bromine, forming a tetrahedral intermediate where the negative charge is delocalized across the ring and into the carbonyl group. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity. libretexts.org

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, rather than the C-X bond cleavage. nih.gov While bromine is a better leaving group than fluorine in general, in the context of SNAr, aryl fluorides are often more reactive. masterorganicchemistry.com Nevertheless, given a sufficiently strong nucleophile and appropriate reaction conditions, SNAr on this compound is a feasible transformation.

Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for creating biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to an aromatic ring. libretexts.org For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted (biphenyl)(morpholino)methanone derivative. The reaction proceeds through a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to release the product and regenerate the catalyst. libretexts.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgthieme-connect.de The reaction typically results in the arylation of the less substituted carbon of the alkene double bond, and the product usually has an E (trans) configuration. thieme-connect.de Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would attach the (morpholino)methanonylphenyl group to the alkene.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) salts and requires a base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a premier method for synthesizing arylalkynes. researchgate.net Applying this reaction to this compound would allow for the introduction of an alkynyl substituent at the 2-position of the phenyl ring, replacing the bromine atom.

The following table summarizes these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryls, Styrenes, etc. |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkynes, Enynes |

Radical Reactions Involving Bromine

While comprehensive studies detailing radical reactions specifically for this compound are not extensively documented in the reviewed literature, the chemical structure suggests potential for such transformations. The carbon-bromine bond on the phenyl ring can, under appropriate conditions, undergo homolytic cleavage to generate a phenyl radical. This highly reactive intermediate can then participate in various radical-mediated processes, such as atom transfer reactions or coupling reactions. The specific conditions required, including the choice of radical initiator (e.g., AIBN, benzoyl peroxide) and reaction temperature, would be critical in directing the outcome of these reactions.

Transformations of the Morpholine Moiety

The morpholine ring in this compound is a key functional group that can undergo several transformations.

The nitrogen atom in the morpholine ring is nucleophilic and can participate in various reactions. From a synthetic standpoint, various molecular scaffolds can be attached to the morpholine ring by replacing its secondary nitrogen. taylorandfrancis.com The presence of heteroatoms like oxygen or nitrogen facilitates hydrogen bonding, which can influence interactions with other molecules and enzymes. taylorandfrancis.com

The morpholine ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions typically require harsh conditions or specific reagents to cleave the C-O or C-N bonds within the ring. Conversely, intramolecular cyclization reactions can lead to the formation of the morpholine ring. researchgate.netresearchgate.net For instance, methods for converting para-substituted pyridine (B92270) rings into meta-dialkylamino-substituted benzene (B151609) rings through sequential ring-opening and ring-closing reactions have been reported. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes.

The synthesis of related (aminophenyl)(morpholino)methanone derivatives provides insight into the potential mechanistic pathways for the synthesis of the title compound. A common route involves the acylation of morpholine with a substituted benzoyl chloride. For example, the synthesis of (3-aminophenyl)(morpholino)methanone (B171742) starts with the nitration of benzotrichloride (B165768) to form meta-nitrobenzoic acid. This is then converted to meta-nitrobenzoyl chloride using thionyl chloride, which subsequently reacts with morpholine. The final step is the reduction of the nitro group to an amino group. researchgate.net

A plausible mechanism for the key acylation step involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Catalytic Mechanisms in Transformations of this compound

Currently, dedicated research articles detailing the specific catalytic mechanisms for transformations of this compound are not extensively available in publicly accessible scientific literature. However, the reactivity of this molecule can be understood by examining the well-established catalytic cycles for similar aryl bromides and amides. The primary sites for catalytic transformation on this compound are the carbon-bromine bond and, potentially, C-H bonds on the aromatic ring, activated by the morpholino-methanone directing group. The key catalytic processes applicable to this compound include palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation/annulation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions follow a general catalytic cycle, which, while not studied for this specific molecule, is widely accepted for aryl bromides.

General Catalytic Cycle: The cycle typically involves three main steps:

Transmetalation (for Suzuki or Stille Coupling) or Carbopalladation/Beta-Hydride Elimination (for Heck Reaction):

In a Suzuki-Miyaura coupling , a boronic acid or ester, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron reagent replaces the bromide ion on the palladium center.

In a Buchwald-Hartwig amination , an amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base leads to a palladium-amido complex.

In a Heck reaction , an alkene coordinates to the palladium(II) center, followed by migratory insertion of the aryl group onto the alkene (carbopalladation). A subsequent β-hydride elimination regenerates the alkene with the newly attached aryl group and forms a palladium-hydride species.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of these reactions by influencing the electron density at the metal center and the steric environment.

Table 3.4.3.1: Key Steps in Palladium-Catalyzed Reactions for this compound

| Step | Description | Intermediate Formed with this compound |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | (2-(morpholine-4-carbonyl)phenyl)palladium(II) bromide |

| Transmetalation | Exchange of the bromide ligand with an organic group from another metallic reagent (e.g., organoboron). | (Aryl)(2-(morpholine-4-carbonyl)phenyl)palladium(II) |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. | Pd(0) + Aryl-substituted (morpholino)methanone product |

Rhodium-Catalyzed C-H Activation and Annulation

The morpholino-methanone group in this compound can act as a directing group, facilitating the activation of otherwise unreactive C-H bonds at the ortho position. Rhodium catalysts are particularly effective for such transformations. While specific studies on this compound are lacking, the general mechanism for related amide-directed C-H activation is well-documented.

General Catalytic Cycle: Rhodium-catalyzed C-H activation reactions often proceed through a [Rh(III)] catalytic cycle, which can be initiated from a [Rh(I)] precatalyst that is oxidized in situ.

C-H Metalation: The amide's carbonyl oxygen coordinates to the Rh(III) center. This chelation assistance facilitates the cleavage of the ortho C-H bond, leading to the formation of a five-membered rhodacycle intermediate. This step is often irreversible and is a key feature of directed C-H activation.

Coordinative Insertion: A coupling partner, such as an alkyne or alkene, coordinates to the rhodium center. This is followed by migratory insertion of the coordinated partner into the Rh-C bond of the rhodacycle.

Reductive Elimination or Protonolysis: The final product is released through one of several pathways. Reductive elimination can form a new C-C bond and a Rh(I) species, which must be re-oxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)₂) to continue the cycle. Alternatively, protonolysis can regenerate the C-H bond at the ortho position while functionalizing the coupling partner. In annulation reactions, a second C-H activation or other cyclization step may occur before the final product is released.

The use of chiral rhodium catalysts can lead to enantioselective C-H functionalization, a powerful tool in modern organic synthesis.

Table 3.4.3.2: Key Steps in Rhodium-Catalyzed C-H Activation for this compound

| Step | Description | Plausible Intermediate with this compound |

| C-H Metalation | Amide-directed cleavage of an ortho C-H bond. | A five-membered rhodacycle involving the C-Rh bond and O-Rh coordination. |

| Coordinative Insertion | Coordination and insertion of a coupling partner (e.g., alkyne). | An expanded rhodacycle intermediate containing the inserted alkyne moiety. |

| Reductive Elimination | Formation of the final annulated product and regeneration of the active catalyst. | Rh(I) species and the functionalized product. |

Advanced Computational and Theoretical Studies of 2 Bromophenyl Morpholino Methanone

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are essential for exploring the fundamental electronic and geometric properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study on (2-Bromophenyl)(morpholino)methanone would involve calculating key parameters that describe its stability and reactivity. These calculations typically include determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties, such as ionization potential, electron affinity, and global reactivity descriptors, could also be derived to predict how the molecule might behave in chemical reactions.

Interactive Table: Key Electronic Properties Investigated by DFT

| Property | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

Note: Specific values for this compound are not available in published literature.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static. Due to the presence of single bonds, different spatial arrangements of its atoms, or conformations, are possible. Conformational analysis involves systematically studying these different arrangements to identify the most stable forms (lowest energy). By rotating the bonds—specifically the bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the morpholine (B109124) ring—a potential energy surface can be mapped. This "energy landscape" reveals the various low-energy conformers and the energy barriers that separate them. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule under normal conditions and governs its physical and biological properties.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is calculated using DFT and mapped onto the molecule's electron density surface. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carbonyl and morpholine groups as regions of negative potential, and the hydrogen atoms as regions of positive potential. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

Reaction Mechanism Prediction and Validation

Theoretical studies can also be employed to predict how this compound might react and what products it might form.

Transition State Characterization and Reaction Pathway Elucidation

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed reaction mechanism can be elucidated. This involves calculating the activation energy—the energy barrier that must be overcome for the reaction to occur. For this compound, this could be applied to predict the outcomes of reactions such as nucleophilic substitution on the bromophenyl ring or reactions involving the carbonyl group.

Prediction of Chemoselectivity and Regioselectivity using Theoretical Descriptors

In molecules with multiple reactive sites, it is important to predict which site is most likely to react (regioselectivity) and which functional group will react if there are several different types (chemoselectivity). Theoretical descriptors derived from quantum chemical calculations, such as Fukui functions or local softness indices, can quantify the reactivity of each atom in this compound. These descriptors help predict, for example, whether a nucleophile would preferentially attack the carbonyl carbon or a carbon on the aromatic ring. This predictive power is crucial for designing synthetic routes and understanding reaction outcomes without extensive experimental work.

Molecular Orbital (MO) Analysis for Reactivity Prediction

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is fundamental to predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ic.ac.uk The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity and stability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For molecules like this compound, which possess both electron-donating (morpholine) and electron-withdrawing/aromatic (bromophenyl) groups, the distribution of these frontier orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack. ic.ac.uk The HOMO is often associated with nucleophilic regions, while the LUMO corresponds to electrophilic regions. ic.ac.ukrsc.org

In related benzamide structures, the HOMO and LUMO are often localized on the aromatic ring and the carbonyl group, indicating these are the primary sites of reactivity. tsijournals.com For instance, in 4-ethoxy-2, 3-difluoro benzamide, the HOMO-LUMO gap was calculated to elucidate the molecule's stability and reactivity. nih.gov Computational studies on morpholine and its derivatives show that the nitrogen and oxygen heteroatoms significantly influence the electronic properties and reactivity, with the nitrogen atom's lone pair contributing to the molecule's nucleophilic character. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity profile. These descriptors, calculated using Density Functional Theory (DFT), provide insights into the molecule's chemical potential, hardness, and electrophilicity. nih.govnih.gov

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. aimspress.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electron-accepting capability of a molecule. nih.gov |

In Silico Modeling of Molecular Interactions

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets, guiding further experimental studies in drug discovery.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). science.gov This method involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the possible binding poses. mdpi.com For compounds containing the morpholine scaffold, docking studies have been crucial in exploring their interactions with various biological targets, including kinases and receptors. rsc.orgmdpi.com The morpholine ring is a "privileged pharmacophore" known to improve solubility and target interactions. mdpi.comresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic and molecular movements, providing insights into the conformational changes and the persistence of key interactions, such as hydrogen bonds, within the solvated biological environment. mdpi.comnih.gov Studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, for example, used 100-nanosecond MD simulations to confirm that the docked compounds formed stable interactions within the protein's active site. mdpi.com Similarly, simulations of imidazopyridines with a bromophenyl group revealed stable binding modes in B-Raf kinase. nih.gov

The general workflow for these simulations is as follows:

Preparation : 3D structures of the ligand and receptor are prepared, often by adding hydrogen atoms and assigning partial charges. mdpi.com

Docking : Software such as AutoDock Vina is used to predict the most favorable binding poses of the ligand in the receptor's active site. mdpi.com

MD Simulation : The most promising docked complex is placed in a simulated solvent box, and its dynamic behavior is simulated over a set period using software like GROMACS with a specific force field (e.g., AMBER). mdpi.com

Analysis : The simulation trajectory is analyzed to evaluate the stability of the complex (e.g., using Root-Mean-Square Deviation, RMSD) and identify persistent molecular interactions. nih.gov

Structure-Activity Relationship (SAR) analysis is a core component of medicinal chemistry that explores how changes in a molecule's chemical structure affect its biological activity. oncodesign-services.com Computational methods accelerate SAR studies by building predictive models from existing experimental data, which can then be used to prioritize the synthesis of new, potentially more active compounds. oncodesign-services.comuni-bonn.denih.gov

For classes of compounds containing the morpholine or bromophenyl moiety, computational SAR studies have provided significant insights. For instance, in a study of morpholine-substituted tetrahydroquinoline derivatives, SAR analysis revealed that the presence of electron-withdrawing trifluoromethyl groups on the benzamide portion significantly enhanced cytotoxic activity against cancer cell lines. mdpi.com In another example involving pyrazolopyridinyl pyrimidine (B1678525) derivatives, SAR studies showed that steric effects were critical, with smaller substituents leading to better inhibitory activity. nih.gov The morpholine group itself is often a key feature, enhancing potency and modulating pharmacokinetic properties. researchgate.netnih.gov

These computational approaches allow for the systematic exploration of chemical space, helping to identify the pharmacophore—the essential set of structural features responsible for a molecule's biological effect. oncodesign-services.com

| Compound Series | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazolopyridinyl pyrimidines | Substitution at R1 position with smaller alkyl or N-morpholino groups | Increased inhibitory activity due to reduced steric hindrance. | nih.gov |

| Morpholine-substituted tetrahydroquinolines | Addition of trifluoromethyl groups to the benzamide ring | Enhanced cytotoxic potency against cancer cells. | mdpi.com |

| YC-1 Derivatives | Conversion of hydrogen to a benzyl group at the R2 position | Significantly increased VEGF inhibition activity. | nih.gov |

Modeling ligand-receptor interactions provides a detailed, atomic-level understanding of how a compound binds to its biological target. This goes beyond simple docking scores to characterize the specific non-covalent forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. nih.gov

For pharmacologically active scaffolds like morpholine, these interactions are critical for their biological effects. The morpholine ring can act as a hydrogen bond acceptor (via its oxygen atom) or contribute to favorable hydrophobic contacts. nih.gov Studies on dopamine receptor ligands, for example, have shown that interactions with specific microdomains within the receptor binding pocket are crucial for subtype selectivity. mdpi.com Serine residues in the transmembrane domains are often key hydrogen bonding partners, while aromatic residues in other domains form a network of hydrophobic contacts. mdpi.com

Computational models can map these interactions precisely. For example, in the modeling of µ opioid receptor ligands, specific contacts with residues like Asp147 were found to be critical for the binding of various compounds. nih.gov Analysis of these interaction patterns helps rationalize observed biological activities and provides a roadmap for designing new ligands with improved affinity and selectivity.

Advanced Spectroscopic Property Prediction (as applied to similar compounds)

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, particularly DFT, has become a reliable tool for assigning or confirming the structure of organic molecules. nih.govescholarship.orgresearchgate.net

The prediction process typically involves:

Conformational Search : Identifying the low-energy conformers of the molecule.

Geometry Optimization : Optimizing the geometry of each conformer at a chosen level of theory (e.g., B3LYP/6-31G(d)). mdpi.com

Shielding Calculation : Calculating the isotropic magnetic shielding constants for each atom using methods like Gauge-Including Atomic Orbital (GIAO). rsc.org

Scaling and Referencing : Converting the calculated shielding constants to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS) and applying a linear scaling factor to correct for systematic errors. mdpi.comwisc.edu

A strong linear correlation between the predicted and experimental chemical shifts provides high confidence in the assigned structure. mdpi.com This approach is particularly useful for complex structures or for distinguishing between isomers where experimental data alone may be ambiguous. rsc.orgnih.gov For aromatic compounds, substituent effects on the chemical shifts of ring protons can be accurately reproduced with these computational models. modgraph.co.uk DFT calculations have been shown to predict ¹H chemical shifts in conjugated systems with very good accuracy. mdpi.com

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) |

|---|---|---|

| H-a | 6.59 | 6.26 |

| H-b | 6.96 | 6.89 |

| H-c | 6.68 | 6.58 |

| H-d | 7.01 | 6.94 |

Table 3. Comparison of experimental and calculated ¹H-NMR chemical shifts for the aromatic protons of a model compound, o-isopropylaniline, demonstrating the predictive accuracy of DFT methods. wisc.edu The small discrepancies are typical and are often corrected using linear scaling.

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, a detailed analysis of its vibrational spectra provides a unique fingerprint, allowing for the identification of its key functional groups: the 2-bromophenyl ring, the morpholine moiety, and the central carbonyl group of the tertiary amide. While direct experimental spectra for this specific compound are not extensively published in publicly accessible literature, a robust theoretical analysis can be constructed based on well-established characteristic group frequencies and computational studies performed on analogous structures.

Density Functional Theory (DFT) calculations are commonly employed to predict vibrational frequencies, infrared intensities, and Raman scattering activities. nih.govscielo.org.mx These theoretical predictions, when scaled appropriately, typically show excellent agreement with experimental findings and allow for a detailed assignment of each vibrational mode. nih.gov

The vibrational modes of this compound can be categorized based on the motions of its primary structural components.

2-Bromophenyl Group Vibrations:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear in the 3100-3000 cm⁻¹ region. mdpi.com These bands are typically of weak to medium intensity in the IR spectrum but can be more prominent in the Raman spectrum.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are predicted to occur in the 1600-1450 cm⁻¹ range. scielo.org.mx These modes often appear as a set of sharp bands, with their exact positions influenced by the bromine and morpholinomethanone substituents.

C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations of the aromatic C-H bonds are typically found between 1300 cm⁻¹ and 1000 cm⁻¹, while the out-of-plane bending modes give rise to strong bands in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the benzene ring.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. researchgate.net

Morpholine Ring Vibrations: The morpholine ring exhibits a chair conformation in its stable form. acs.orgresearchgate.net Its vibrational spectrum is characterized by the motions of its methylene (B1212753) (CH₂) groups and the C-O-C and C-N-C linkages.

CH₂ Stretching: The asymmetric and symmetric stretching vibrations of the methylene groups in the morpholine ring are anticipated in the 2990-2840 cm⁻¹ range. researchgate.net These typically result in strong absorptions in the IR spectrum.

CH₂ Scissoring and Wagging: The scissoring (bending) vibrations of the CH₂ groups usually appear around 1470-1440 cm⁻¹. The wagging and twisting modes are found at lower frequencies, typically in the 1350-1200 cm⁻¹ region.

C-O-C and C-N-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C (ether) and C-N-C linkages are key signatures of the morpholine ring. The C-O-C stretching modes are expected to produce strong bands in the IR spectrum, typically around 1115 cm⁻¹ and 870 cm⁻¹. The C-N-C stretching vibrations are generally found in the 1200-1000 cm⁻¹ range.

Amide Group Vibrations: this compound is a tertiary amide, lacking N-H bonds, which simplifies its vibrational spectrum compared to primary or secondary amides. spectroscopyonline.com

C=O Stretching (Amide I Band): The most intense and characteristic band for the amide group is the C=O stretching vibration, known as the Amide I band. For tertiary amides, this band typically appears in the 1680-1630 cm⁻¹ region. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring and the electron-donating effect of the morpholine nitrogen atom influence the precise frequency of this absorption. Resonance lowers the C=O bond order, shifting the frequency lower than that of a typical ketone. reddit.com

C-N Stretching: The stretching vibration of the carbonyl-nitrogen bond (C-N) is expected to appear in the 1400-1300 cm⁻¹ region. spectroscopyonline.com This mode is often coupled with other vibrations.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. libretexts.org Vibrations that cause a significant change in the dipole moment result in strong IR absorptions (e.g., C=O, C-O-C stretches), while vibrations that lead to a change in polarizability are strong in the Raman spectrum (e.g., aromatic ring C=C stretches). libretexts.org

Below are data tables summarizing the predicted key vibrational frequencies for this compound based on the analysis of its constituent functional groups.

Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3080-3020 | Medium-Weak | Aromatic C-H Stretching |

| 2980-2940 | Strong | Asymmetric CH₂ Stretching (Morpholine) |

| 2860-2840 | Strong | Symmetric CH₂ Stretching (Morpholine) |

| 1665-1640 | Very Strong | C=O Stretching (Amide I Band) |

| 1590-1570 | Medium | Aromatic C=C Stretching |

| 1470-1440 | Medium | CH₂ Scissoring (Morpholine) |

| 1450-1430 | Medium | Aromatic C=C Stretching |

| 1360-1340 | Medium | C-N Stretching (Amide) |

| 1280-1250 | Strong | CH₂ Wagging (Morpholine) |

| 1120-1100 | Very Strong | Asymmetric C-O-C Stretching (Morpholine) |

| 1040-1020 | Medium | Aromatic C-H In-plane Bending |

| 880-860 | Medium | Symmetric C-O-C Stretching (Morpholine) |

| 760-740 | Strong | Aromatic C-H Out-of-plane Bending |

| 580-540 | Medium | C-Br Stretching |

Predicted FT-Raman Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3080-3040 | Strong | Aromatic C-H Stretching |

| 2980-2940 | Medium | Asymmetric CH₂ Stretching (Morpholine) |

| 2860-2840 | Medium | Symmetric CH₂ Stretching (Morpholine) |

| 1660-1635 | Medium-Weak | C=O Stretching (Amide I Band) |

| 1605-1585 | Very Strong | Aromatic Ring Stretching (Breathing Mode) |

| 1470-1440 | Weak | CH₂ Scissoring (Morpholine) |

| 1360-1340 | Medium | C-N Stretching (Amide) |

| 1220-1200 | Strong | Aromatic C-H In-plane Bending |

| 1040-1020 | Strong | Aromatic Ring Trigonal Bending |

| 880-860 | Medium | Symmetric C-O-C Stretching (Morpholine) |

| 760-740 | Medium | Aromatic C-H Out-of-plane Bending |

| 580-540 | Strong | C-Br Stretching |

This theoretical framework provides a comprehensive guide for the interpretation of experimental IR and Raman spectra of this compound, enabling detailed structural confirmation and analysis.

Future Directions and Emerging Research Avenues for 2 Bromophenyl Morpholino Methanone

Exploration of Asymmetric Catalysis in Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for producing morpholinones and chiral amides exist, the application of asymmetric catalysis to generate enantiomerically pure forms of (2-Bromophenyl)(morpholino)methanone derivatives remains a significant and unexplored research area. rsc.orgrsc.orgscilit.com Future work could focus on developing catalytic systems that can control the stereochemistry of derivatives, particularly if a chiral center is introduced.

Potential research could involve the use of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, palladium) or organocatalysts, to achieve high enantioselectivity. nih.govmdpi.com For instance, a hypothetical asymmetric reduction of a ketone precursor or an asymmetric C-H activation/functionalization on the morpholine (B109124) ring could be explored. The development of such methods would be a substantial step forward, enabling the investigation of the differential biological activities of individual enantiomers.

Table 1: Hypothetical Catalysts for Asymmetric Synthesis

| Catalyst Type | Chiral Ligand/Motif | Potential Transformation | Target Chiral Moiety |

|---|---|---|---|

| Transition Metal | Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation | Chiral center on a modified phenyl ring |

| Organocatalyst | Chiral Phosphoric Acid | Aza-Benzilic Ester Rearrangement | C3-substituted chiral morpholinone |

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly integral to chemical manufacturing, aiming to reduce waste and environmental impact. digitellinc.com The current synthesis of this compound likely involves traditional methods that may not be environmentally optimal. Future research should focus on developing greener synthetic routes.

This could involve several strategies:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalytic Processes: Employing recyclable catalysts to improve atom economy and reduce stoichiometric waste. rsc.org For instance, developing solid-supported catalysts for the bromination step could simplify purification and catalyst recovery. rsc.orgresearchgate.net

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the aromatic and morpholine components. rsc.orgnih.gov This aligns with the broader goal of transitioning away from fossil fuel-based chemical production. rsc.org

Energy Efficiency: Exploring microwave-assisted or flow chemistry processes to reduce reaction times and energy consumption.

Table 2: Comparison of Traditional vs. Potential Green Synthesis Metrics

| Metric | Traditional Route (Hypothetical) | Green Route (Projected) |

|---|---|---|

| Atom Economy | Moderate | High |

| E-Factor (Waste/Product Ratio) | High | Low |

| Solvent | Chlorinated Solvents | Water or Bio-solvents |

Expansion of Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A detailed understanding of the structure, bonding, and reactivity of this compound is crucial for predicting its behavior and designing new derivatives. While basic characterization has been performed, advanced spectroscopic and computational methods can provide deeper insights.

Future research in this area could include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the morpholine ring and the rotation around the amide bond.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and vibrational frequencies of the molecule. These calculations can also be used to predict reaction mechanisms and to rationalize the outcomes of asymmetric catalysis. nih.gov

Targeted Derivatization for Specific Research Applications

The core structure of this compound is a versatile scaffold for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. researchgate.netnih.govnih.gov A systematic exploration of its derivatization is a key future direction.

Research efforts could be directed towards:

Modification of the Phenyl Ring: The bromine atom serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents. This would allow for the exploration of the structure-activity relationship (SAR) of the phenyl portion of the molecule.

Functionalization of the Morpholine Ring: Introduction of substituents on the morpholine ring could modulate the compound's polarity, solubility, and steric profile. rsc.orgchemrxiv.org

Synthesis of Analogs: Replacing the morpholine ring with other heterocyclic systems or modifying the benzoyl moiety could lead to the discovery of new classes of compounds with unique properties. nih.gov

Table 3: Potential Derivatization Strategies and Applications

| Modification Site | Reaction Type | Potential New Functionality | Target Application Area |

|---|---|---|---|

| 2-Bromophenyl | Suzuki Coupling | Aryl, Heteroaryl | Medicinal Chemistry (e.g., kinase inhibitors) |

| Morpholine Nitrogen | Alkylation | Quaternary Ammonium Salt | Antimicrobial Agents |

Integration with High-Throughput Experimentation and Data Science

To accelerate the discovery and optimization of reactions involving this compound and its derivatives, high-throughput experimentation (HTE) and data science methodologies can be employed. nih.gov These approaches allow for the rapid screening of a large number of reaction conditions or compound variations.

Future research could leverage:

Automated Synthesis and Screening: Using robotic platforms to perform numerous small-scale reactions in parallel to quickly identify optimal catalysts, solvents, and reaction parameters for the synthesis of derivatives.

Machine Learning: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or properties of new derivatives based on their chemical structure. nih.gov This can guide the design of more potent or selective compounds.

Data-Driven Process Optimization: Utilizing statistical design of experiments (DoE) and machine learning algorithms to optimize the synthesis of this compound for yield, purity, and sustainability.

By embracing these emerging research avenues, the scientific community can significantly expand the utility and understanding of this compound, paving the way for its potential application in a variety of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing (2-Bromophenyl)(morpholino)methanone?

The compound is typically synthesized via cross-coupling reactions. For example, iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃ (0.1 mol%) and Grignard reagents (e.g., C₆H₁₃MgCl) in 2-MeTHF solvent achieves moderate yields (68%) under mild conditions (0°C, 18 hours) . Alternative methods may involve halogen-metal exchange using butyllithium for aryl bromide precursors, as reported in analogous bromophenyl methanone syntheses .

| Method | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Fe-catalyzed cross-coupling | Fe(acac)₃, Grignard | 2-MeTHF | 68% | |

| Halogen-metal exchange | Butyllithium | THF | Not specified |

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as morpholino protons (δ ~3.6–3.8 ppm) and carbonyl carbons (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal studies reveal non-planar geometries, with dihedral angles between aromatic rings (e.g., 59.3° in related morpholino methanones) and intermolecular π–π interactions .

Q. What safety precautions are recommended for handling this compound?

Based on MSDS data for similar morpholino methanones:

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation or skin contact (classified as harmful).

- Store in sealed containers at room temperature in dry conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for iron-catalyzed synthesis of this compound?

Key factors include:

- Catalyst Loading : Higher Fe(acac)₃ concentrations (up to 1 mol%) may improve turnover but risk side reactions.

- Solvent Choice : Polar aprotic solvents like 2-MeTHF enhance stability of intermediates .

- Temperature Control : Lower temperatures (0°C) minimize decomposition, as seen in analogous syntheses . Contradictions arise in solvent selection; for example, THF may offer faster kinetics but lower selectivity compared to 2-MeTHF .

Q. How does the bromine substituent's position influence reactivity in cross-coupling reactions?

The ortho-bromine sterically hinders coupling reactions, requiring tailored catalysts (e.g., Fe over Pd). In contrast, para-bromine facilitates π-orbital overlap, enhancing reactivity with electron-rich partners. Computational studies on related bromophenyl methanones suggest that substituent positioning alters electron density at the carbonyl group, affecting nucleophilic attack efficiency .